molecular formula C12H16ClNO B14839620 4-Tert-butyl-2-chloro-3-cyclopropoxypyridine

4-Tert-butyl-2-chloro-3-cyclopropoxypyridine

Cat. No.: B14839620
M. Wt: 225.71 g/mol
InChI Key: QOWYXMVFHSIUTR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-3-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chloro-3-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-cyclopropoxypyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chloro-3-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-chloro-3-cyclopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the tert-butyl group and cyclopropoxy group can enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-chloro-3-cyclopropoxypyridine is unique due to the combination of its tert-butyl, chlorine, and cyclopropoxy groups attached to a pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-tert-butyl-2-chloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

QOWYXMVFHSIUTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)Cl)OC2CC2

Origin of Product

United States

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